molecular formula C8H19ClN2O B6222519 2-amino-N,5-dimethylhexanamide hydrochloride CAS No. 2757999-62-3

2-amino-N,5-dimethylhexanamide hydrochloride

Cat. No. B6222519
CAS RN: 2757999-62-3
M. Wt: 194.7
InChI Key:
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Description

2-amino-N,5-dimethylhexanamide hydrochloride (2-ADH) is a synthetic compound with a wide range of applications in the field of chemical research. It is a white, crystalline solid which is highly soluble in water, ethanol, and methanol. 2-ADH has a molecular weight of 176.6 g/mol and a melting point of 169-170 °C. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

2-amino-N,5-dimethylhexanamide hydrochloride is widely used in the field of chemical research. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of other amino acids, peptides, and proteins. In addition, 2-amino-N,5-dimethylhexanamide hydrochloride is used as a catalyst in the synthesis of a variety of other organic compounds.

Mechanism of Action

2-amino-N,5-dimethylhexanamide hydrochloride acts as a nucleophile in organic reactions, meaning that it can react with electrophiles to form a new bond. This reaction is known as nucleophilic addition. The reaction of 2-amino-N,5-dimethylhexanamide hydrochloride with an electrophile is catalyzed by a strong acid, such as hydrochloric acid. In addition, 2-amino-N,5-dimethylhexanamide hydrochloride can act as a base in organic reactions, meaning that it can react with acids to form a new bond. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
2-amino-N,5-dimethylhexanamide hydrochloride has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other substances, as well as to inhibit the growth of certain bacteria and fungi. In addition, 2-amino-N,5-dimethylhexanamide hydrochloride has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

2-amino-N,5-dimethylhexanamide hydrochloride has several advantages as a reagent in laboratory experiments. It is highly soluble in water, ethanol, and methanol, which makes it easy to use and handle. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, 2-amino-N,5-dimethylhexanamide hydrochloride is not very stable, and it can decompose in the presence of heat, light, and air.

Future Directions

There are several potential future directions for research involving 2-amino-N,5-dimethylhexanamide hydrochloride. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to develop more efficient and cost-effective methods for synthesizing 2-amino-N,5-dimethylhexanamide hydrochloride. Additionally, research could be conducted to explore potential applications for 2-amino-N,5-dimethylhexanamide hydrochloride in the field of medicine and drug development. Finally, research could be conducted to investigate the potential use of 2-amino-N,5-dimethylhexanamide hydrochloride as a catalyst in organic synthesis.

Synthesis Methods

2-amino-N,5-dimethylhexanamide hydrochloride can be synthesized through a variety of routes. The most common method involves the reaction of 2-amino-N,5-dimethylhexanamide with hydrochloric acid, which produces a white crystalline solid. This method is simple and efficient, and yields a high purity product. Other methods of synthesis include the reaction of 2-amino-N,5-dimethylhexanamide with anhydrous hydrochloric acid or aqueous hydrochloric acid, as well as the reaction of 2-amino-N,5-dimethylhexanamide with sodium hydroxide or potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N,5-dimethylhexanamide hydrochloride involves the reaction of 2-amino-5,5-dimethylhexanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the amide. The amide is then treated with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-amino-5,5-dimethylhexanoic acid", "Thionyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-5,5-dimethylhexanoic acid is reacted with thionyl chloride in the presence of a suitable solvent such as dichloromethane or chloroform to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with ammonia in the presence of a base such as triethylamine or pyridine to yield the amide.", "Step 3: The amide is then treated with hydrochloric acid to form the hydrochloride salt of the final product, 2-amino-N,5-dimethylhexanamide hydrochloride." ] }

CAS RN

2757999-62-3

Product Name

2-amino-N,5-dimethylhexanamide hydrochloride

Molecular Formula

C8H19ClN2O

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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